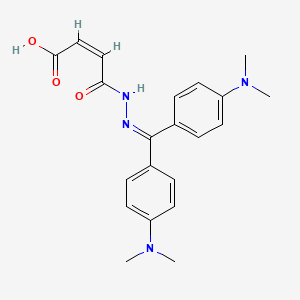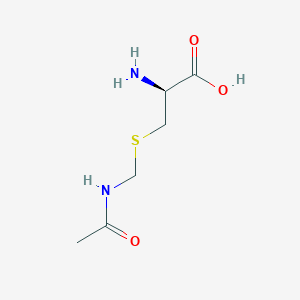
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide
Vue d'ensemble
Description
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide, also known as EB-3, is a chemical compound that belongs to the family of indole-based psychedelics. It is a relatively new compound that has gained attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is not fully understood, but it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in brain activity, altered perception, and changes in mood and behavior. Studies have also shown that it can increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide in lab experiments is its rapid onset of action and long-lasting effects. This makes it a useful tool for studying the effects of serotonin receptor activation on brain function and behavior. However, one limitation of using this compound is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another potential direction is the development of more selective and potent compounds that target specific serotonin receptor subtypes. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential for therapeutic use.
Applications De Recherche Scientifique
N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as a treatment for depression and anxiety disorders. Studies have shown that this compound has a rapid onset of action and produces long-lasting effects, making it a promising candidate for the treatment of these conditions.
Propriétés
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.BrH/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19;/h3-10,14,20-21H,2,11-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIRFJCNVCCPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-36-3 | |
| Record name | 1H-Indole-3-ethanamine, N-[(4-ethylphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)




![1-(furan-2-ylmethylidene)-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B1652732.png)
![(Z)-4-[(2E)-2-[(4-Bromophenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1652733.png)

![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)

![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)
